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molecular formula C8H6Br4 B105517 2,3,5,6-Tetrabromo-p-xylene CAS No. 23488-38-2

2,3,5,6-Tetrabromo-p-xylene

Cat. No. B105517
M. Wt: 421.75 g/mol
InChI Key: RXKOKVQKECXYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04107104

Procedure details

In a glass resin flask, a mixture of 1000 parts bromine and 3 parts of aluminum tribromide was cooled at 5° C and 83 parts of p-xylene were added dropwise with rapid stirring and continued cooling. After adding about 3/4 of the xylene, the reaction mixture became viscous forming large chunks of product. The mixture was diluted with 454 parts of bromine and the temperature was brought to 30° C. The heating and stirring gradually broke down the chunks of product to a fine powder. The mixture was then cooled to 15° C and the remaining xylene was added. Most of the excess bromine was removed by distillation. The solid was removed from the reaction flask and leached with cold methanol to remove excess bromine. The product was then dissolved in hot benzene and filtered. The solvent was then driven off and 323 parts (98.3% yield) of tetrabromo-p-xylene was obtained as crystals having the melting point of 253°-254° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98.3%

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-:2].[Br-:3].[Al+3].[CH3:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1.C1(C)C(C)=CC=CC=1.[Br:21]Br>>[Br:1][C:8]1[C:9]([CH3:12])=[C:10]([Br:2])[C:11]([Br:3])=[C:6]([CH3:5])[C:7]=1[Br:21] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Br-].[Br-].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
continued cooling
CUSTOM
Type
CUSTOM
Details
was brought to 30° C
STIRRING
Type
STIRRING
Details
The heating and stirring gradually
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 15° C
CUSTOM
Type
CUSTOM
Details
Most of the excess bromine was removed by distillation
CUSTOM
Type
CUSTOM
Details
The solid was removed from the reaction flask
CUSTOM
Type
CUSTOM
Details
to remove excess bromine
DISSOLUTION
Type
DISSOLUTION
Details
The product was then dissolved in hot benzene
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C(=C1C)Br)Br)C)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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